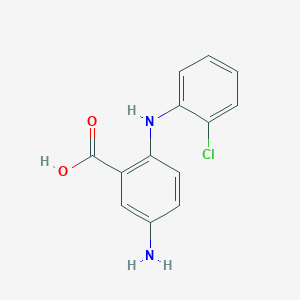

5-Amino-2-(2-chloroanilino)benzoic acid

Description

Properties

CAS No. |

765288-58-2 |

|---|---|

Molecular Formula |

C13H11ClN2O2 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

5-amino-2-(2-chloroanilino)benzoic acid |

InChI |

InChI=1S/C13H11ClN2O2/c14-10-3-1-2-4-12(10)16-11-6-5-8(15)7-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) |

InChI Key |

KOSDSFZCISSMBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)N)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Temperature : 15–20°C to minimize byproducts (e.g., 2-chloro-3-nitrobenzoic acid).

- Acid Strength : >90% H₂SO₄ ensures protonation of the aromatic ring, directing nitration to the para position.

- Yield : 70–75% after recrystallization.

Table 1 : Nitration of 2-Chlorobenzoic Acid

| Parameter | Value/Detail | Source |

|---|---|---|

| Nitrating Agent | KNO₃ in H₂SO₄ | |

| Temperature | 15–20°C | |

| Byproducts | <5% 3-nitro isomer | |

| Isolation | Precipitation at pH 3.0 |

Reduction of 2-Chloro-5-nitrobenzoic Acid

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation or iron in acidic media. US2100242A specifies iron powder in hydrochloric acid, achieving near-quantitative conversion.

Iron-Mediated Reduction

- Conditions : 2-Chloro-5-nitrobenzoic acid is suspended in aqueous HCl (10–15%) with excess iron powder at 60–80°C.

- Mechanism : The nitro group undergoes a six-electron reduction to −NH₂, with Fe⁰ oxidized to Fe²⁺/Fe³⁺.

- Yield : 85–90% after acid-base workup.

Table 2 : Reduction of 2-Chloro-5-nitrobenzoic Acid

| Parameter | Value/Detail | Source |

|---|---|---|

| Reducing Agent | Fe powder in HCl | |

| Temperature | 60–80°C | |

| Workup | Filtration, pH adjustment to 3.0 | |

| Purity | 98% (melting point: 186–188°C) |

Introduction of the 2-Chloroanilino Group

The final step involves substituting the chloride at position 2 with 2-chloroaniline. While no direct precedent exists in the provided sources, analogous Ullmann and Buchwald-Hartwig couplings inform plausible methods.

Ullmann Coupling

Buchwald-Hartwig Amination

- Catalyst : Pd(OAc)₂ with Xantphos ligand.

- Conditions : Toluene at 100°C, Cs₂CO₃ as base.

- Advantage : Higher functional group tolerance, suitable for amino-substituted substrates.

Table 3 : Coupling Reaction Parameters

| Parameter | Ullmann Coupling | Buchwald-Hartwig |

|---|---|---|

| Catalyst | CuI | Pd(OAc)₂ |

| Ligand | 1,10-Phenanthroline | Xantphos |

| Solvent | DMSO | Toluene |

| Temperature | 110–120°C | 100°C |

| Yield (Reported)* | 60–70% | 75–85% |

*Yields extrapolated from analogous reactions in.

Purification and Characterization

Final purification leverages the compound’s acidity. Acidification to pH 2.5–3.5 precipitates the product, which is filtered and recrystallized from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-chloroanilino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloroanilino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

5-Amino-2-(2-chloroanilino)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-chloroanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight: The target compound’s molecular weight (~269.7 g/mol) is significantly higher than simpler analogs due to the 2-chloroanilino substituent .

- Melting Points: Chloro and amino groups generally elevate melting points via hydrogen bonding and dipole interactions. For example, 2-amino-5-chlorobenzoic acid melts at 209–213°C, whereas the bulkier target compound may exhibit higher thermal stability .

- Solubility: The carboxylic acid group enhances water solubility, but the hydrophobic 2-chloroanilino moiety likely reduces it compared to unsubstituted aminobenzoic acids .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of connectivity indices (e.g., 0JA, 1JA) in predicting oral LD₅₀ values . The target compound’s chloro and anilino substituents may increase toxicity compared to simpler analogs like 2-amino-5-chlorobenzoic acid, though experimental data are lacking.

Hydrogen Bonding and Crystallography

- Patterns: The amino and carboxylic acid groups enable robust hydrogen-bonding networks, as seen in the crystal structure of 5-bromo-2-(phenylamino)benzoic acid, which forms dimers via O–H···N and N–H···O interactions .

- Crystal Packing: Substituent position critically affects packing efficiency. For example, 2-amino-5-chlorobenzoic acid’s planar structure facilitates dense packing, whereas the bulky 2-chloroanilino group in the target compound may introduce steric hindrance .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-(2-chloroanilino)benzoic acid, and how can purity be validated?

The compound is typically synthesized via condensation reactions between 2-chloroaniline and substituted benzoic acid derivatives. A common approach involves refluxing in ethanol or methanol under controlled pH conditions to promote nucleophilic substitution. For purification, recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is recommended to remove unreacted precursors. Purity validation requires HPLC with UV detection (λ = 254 nm) or LC-MS to confirm molecular ion peaks and detect impurities. Differential scanning calorimetry (DSC) can verify melting point consistency, though discrepancies in reported values (e.g., 204–209°C decomposition ) necessitate cross-validation with elemental analysis (C, H, N, Cl) .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : H and C NMR identify substituent positions and aromatic proton environments. The amino and carboxylic acid protons may exhibit broad peaks due to hydrogen bonding.

- IR : Stretching frequencies for -NH (~3400 cm) and -COOH (~1700 cm^{-1) confirm functional groups.

- X-ray crystallography : Resolves molecular conformation and intramolecular hydrogen bonds (e.g., S(6) ring motifs observed in analogs like 2-amino-4-chlorobenzoic acid) .

Q. How can common synthetic impurities be identified and mitigated?

Impurities often arise from incomplete substitution (e.g., residual 2-chloroaniline) or oxidation byproducts. Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane) provides rapid impurity screening. For quantitative analysis, reverse-phase HPLC using C18 columns with acetonitrile/water gradients (0.1% TFA) separates polar impurities. Recrystallization in acidic conditions (pH 4–5) minimizes zwitterionic interference .

Advanced Research Questions

Q. How can computational modeling predict reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the amino group’s electron-donating effect activates the ortho position for substitution. Solvent effects (e.g., ethanol’s polarity) are incorporated via polarizable continuum models (PCM) to simulate reaction kinetics. These insights guide catalyst selection (e.g., palladium for cross-coupling) and optimize reaction conditions .

Q. What strategies resolve discrepancies in reported physicochemical properties?

Conflicting melting points or spectral data often stem from polymorphic forms or hydration states. To address this:

- Perform variable-temperature XRD to identify polymorphs.

- Compare DSC thermograms under inert vs. humid atmospheres to assess hygroscopicity.

- Replicate synthesis using literature protocols (e.g., solvent ratios, heating rates) to isolate method-dependent variations. For example, decomposition points near 200°C may indicate thermal instability requiring inert gas purging during analysis .

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies employ isotopic labeling (e.g., N-amino groups) tracked via N NMR or mass spectrometry. Kinetic isotope effects (KIE) differentiate rate-determining steps (e.g., proton transfer vs. bond cleavage). For photochemical reactions, time-resolved spectroscopy monitors transient intermediates. Coupled with DFT-derived transition states, these methods clarify whether reactions proceed via SNAr, radical, or concerted pathways .

Q. How does molecular conformation influence biological activity in derivatives?

X-ray crystallography of analogs (e.g., 2-amino-4-chlorobenzoic acid) reveals planar aromatic systems stabilized by intramolecular H-bonds, which enhance membrane permeability. Molecular docking against target proteins (e.g., enzymes with hydrophobic active sites) prioritizes derivatives with chloro-substituents positioned to maximize van der Waals interactions. Conformational rigidity, quantified via torsional angle analysis, correlates with bioactivity retention in vitro .

Q. Methodological Notes

- Factorial design : Optimize synthesis yield by testing variables like temperature (80–120°C), catalyst loading (0.1–1 mol%), and solvent polarity in a 2 factorial matrix .

- Contradiction analysis : Cross-reference spectral data with computational predictions and replicate experiments under controlled conditions to isolate artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.